molecular formula C6H4O4 B186595 3-Furyl(oxo)acetic acid CAS No. 54280-70-5

3-Furyl(oxo)acetic acid

Cat. No.: B186595
CAS No.: 54280-70-5
M. Wt: 140.09 g/mol
InChI Key: ICMJIOARABGYHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furyl(oxo)acetic acid can be synthesized through several methods. One common approach involves the oxidation of 3-furylacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a continuous flow microchannel reactor can be used to facilitate the reaction between furfural and an oxidizing agent, resulting in the formation of this compound. This method offers advantages such as improved reaction control, reduced waste, and higher product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Furyl(oxo)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding 3-furyl(oxo)ethanol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Lewis acids such as aluminum chloride and boron trifluoride can catalyze substitution reactions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Furyl(oxo)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-furyl(oxo)acetic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Furyl(oxo)acetic acid
  • 3-Furylacetic acid
  • 2-Furylacetic acid
  • 5-Hydroxy-2-furylacetic acid

Comparison: Compared to these similar compounds, 3-furyl(oxo)acetic acid is unique due to the presence of both a furan ring and an oxo group, which confer distinct chemical reactivity and biological activity. For instance, the oxo group enhances its ability to participate in oxidation-reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, its specific structural features may result in different biological activities and applications compared to other furan derivatives .

Properties

IUPAC Name

2-(furan-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5(6(8)9)4-1-2-10-3-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJIOARABGYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364876
Record name 3-furyl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54280-70-5
Record name 3-furyl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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